molecular formula C15H23BN2O3 B1452584 N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide CAS No. 1286230-84-9

N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide

Cat. No. B1452584
M. Wt: 290.17 g/mol
InChI Key: JOCSUWANXHYNOG-UHFFFAOYSA-N
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Description

“N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide” is a chemical compound. It is also known as 4- (p-Toluenesulfonylamino)phenylboronic acid pinacol ester, N- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide . The empirical formula is C19H24BNO4S .


Molecular Structure Analysis

The molecular weight of the compound is 373.27 . The SMILES string representation is Cc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O3 . The InChI representation is 1S/C19H24BNO4S/c1-14-6-12-17 (13-7-14)26 (22,23)21-16-10-8-15 (9-11-16)20-24-18 (2,3)19 (4,5)25-20/h6-13,21H,1-5H3 .


Physical And Chemical Properties Analysis

The compound is a solid . It belongs to the category of Boronic Acids & Derivatives . The compound is combustible .

Scientific Research Applications

Synthesis and Structural Studies

The compound's derivatives are utilized as boric acid ester intermediates with benzene rings. They are synthesized through a three-step substitution reaction. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction measures their crystallographic and conformational analyses. Density Functional Theory (DFT) calculations are consistent with the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Crystallography and Molecular Studies

The compound's derivatives are studied for their molecular structures and electrostatic potential using DFT. Physicochemical properties of these compounds are revealed, providing valuable insights into their molecular behavior and potential applications in various scientific fields (Huang et al., 2021).

Application in Combinatorial Chemistry

A pyridin-2-ylboron derivative of the compound is compared with its regioisomer, showing differences in the orientation of the dioxaborolane ring and bond angles. These differences impact the chemical reactivity and stability, making it a valuable building block for combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).

Organic Synthesis and Drug Intermediate

The compound is used as an intermediate in synthesizing various biologically active compounds, such as crizotinib. This synthesis process is essential for developing new pharmaceuticals and understanding their molecular structures (Kong et al., 2016).

Material Science and Polymer Synthesis

Derivatives of this compound are used in the synthesis of deeply colored polymers with specific molecular weights, solubility, and other properties. These polymers have applications in material science, especially in developing new materials with unique optical and physical characteristics (Welterlich, Charov, & Tieke, 2012).

Safety And Hazards

The compound has been classified as Aquatic Chronic 4 . It should be stored in a place classified as Storage Class Code 11, which is for combustible solids .

properties

IUPAC Name

2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-10(2)13(19)18-12-9-11(7-8-17-12)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCSUWANXHYNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide
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N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide
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N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide
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N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide
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N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide

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